molecular formula C12H10O2S B2566851 Methyl 5-phenylthiophene-2-carboxylate CAS No. 14597-62-7

Methyl 5-phenylthiophene-2-carboxylate

Cat. No. B2566851
CAS RN: 14597-62-7
M. Wt: 218.27
InChI Key: UTTYIXTVWNXIDC-UHFFFAOYSA-N
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Description

Methyl 5-phenylthiophene-2-carboxylate (5-PTC) is a novel compound that has been studied for its potential therapeutic applications in the medical field. It is a non-toxic, water-soluble compound that can be synthesized using a variety of methods. It has potential applications in the fields of cancer research, drug delivery, and immunology. 5-PTC has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-viral activities. Its mechanism of action is still being studied, but it is believed to be related to its ability to alter the expression of certain genes and proteins.

Scientific Research Applications

Antirheumatic Drug Development

Methyl 5-phenylthiophene-2-carboxylate derivatives have been synthesized and evaluated for their potential as antirheumatic agents. These derivatives exhibited significant effects in antagonizing interleukin-1 and suppressing adjuvant-induced arthritis in animal models, indicating their potential in the development of new antirheumatic drugs (Noguchi, Hasegawa, Tomisawa, & Mitsukuchi, 2003).

Chemical Synthesis and Modification

Studies have demonstrated various ways of chemically modifying methyl 5-phenylthiophene-2-carboxylate. These include chlorination and subsequent reactions with active hydrogen-containing compounds, leading to the production of 5-substituted compounds (Corral, Lissavetzky, & Manzanares, 1990). Furthermore, efficient synthesis processes have been developed for related compounds like ethyl 2-methylthiophene-3-carboxylate, which offer advantages in terms of operational simplicity and avoidance of strong bases (Kogami & Watanabe, 2011).

Biological Activity Studies

Derivatives of methyl 5-phenylthiophene-2-carboxylate have been explored for their biological activities. For example, some derivatives have been synthesized and screened for their in vitro antibacterial activity, displaying moderate to good efficacy (Babu, Babu, Ravisankar, & Latha, 2016). Additionally, modifications of these compounds with trifluoromethyl-containing heterocycles have been studied for their influence on neuronal NMDA receptors (Sokolov, Aksinenko, Dranyi, & Grigoriev, 2018).

Advanced Chemistry Techniques

The utilization of methyl 5-phenylthiophene-2-carboxylate in advanced chemistry techniques has been demonstrated. For instance, it has been used in palladium-catalyzed direct heteroarylations, enabling the formation of biheteroaryls in high yields (Fu, Zhao, Bruneau, & Doucet, 2012). Moreover, copper-mediated N-arylation of related compounds using organoboron reagents has been developed, showing the versatility of these compounds in organic synthesis (Rizwan, Karakaya, Heitz, Zubair, Rasool, & Molander, 2015).

properties

IUPAC Name

methyl 5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTYIXTVWNXIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-phenylthiophene-2-carboxylate

Synthesis routes and methods I

Procedure details

Thionyl chloride (350 mg, 3.0 mmol) was added to cold (0° C.) solution of 5-bromo-thiophene-2-carboxylic acid (100 mg, 0.4 mmol) in MeOH (2 mL) and stirred at ambient temperature overnight. The reaction mixture was concentrated under reduced pressure The residue was diluted with ethylacetate. The organic layer was washed with water followed by saturated brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 200 mg of 5-bromo-thiophene-2-carboxylic acid methyl ester. Aqueous 2M Na2CO3 solution (7.35 mL) was added to a stirred solution of 5-bromo-thiophene-2-carboxylic acid methyl ester (1.0 g, 4.5 mmol) and phenylboronic acid (660 mg, 5.4 mmol) in DME (15 mL) purged with N2 for 10 minutes. Pd (PPh3)4 (250 mg, 0.22 mmol) was added and the reaction mixture was heated to reflux for 2 hrs. The reaction mixture was diluted with water and the product was extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated. Purification by column chromatography (using silica gel 60-120 and 2% EtOAc in hexane as eluent) afforded 900 mg (92% Yield) of 5-phenyl-thiophene-2-carboxylic acid methyl ester. A solution of 5-phenyl-thiophene-2-carboxylic acid methyl ester (800 mg, 3.9 mmol) in THF (3 mL) was added dropwise to reaction flask containing LAH (299 mg, 7.9 mmol) at 0° C. and stirring was continued at ambient temperature for 3 hrs. The reaction mixture was quenched with aqueous NaOH solution and filtered through celite. The filtrated was collected was extracted with ethyl acetate, dried over sodium sulfate and concentrated to afford 710 mg (91.1% Yield) of (5-phenyl-thiophen-2-yl)-methanol IBX (3.0 g, 11.0 mmol) was added to a stirred solution of (5-phenyl-thiophen-2-yl)-methanol (700 mg, 3.6 mmol) in THF (10 mL) and stirring was continued at ambient temperature overnight. The reaction mixture was filtered through celite, filtrated was collected, diluted with water and extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated. Purification by column chromatography (using silica gel 60-120 and 5% EtOAc in hexane as eluent) afforded 600 mg (89.5% Yield) of 5-phenyl-thiophene-2-carbaldehyde. 5-phenyl-thiophene-2-carbaldehyde (500 mg, 2.6 mmol) and azido-acetic acid ethyl ester (1.3 g, 10.4 mmol) were added to a stirred solution of sodium metal (240 mg, 10.4 mmol) dissolved in EtOH (10 mL) and cooled to 0° C. while stirring under N2 atmosphere. Stirring was continued at 11° C. for 1.5 hrs. The reaction mixture was quenched with saturated NH4Cl solution and extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated to afford 500 mg (crude) of 2-azido-3-(5-phenyl-thiophen-2-yl)-acrylic acid ethyl ester. A mixture of 2-azido-3-(5-phenyl-thiophen-2-yl)-acrylic acid ethyl ester (350 mg, crude) in xylene (5 mL) was stirred at reflux temperature for 30 minutes. The reaction mixture was concentrated. Purification by column chromatography (using silica gel 60-120 and 15% EtOAc in hexane as eluent) afforded 75 mg of 2-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester. LiOH.H2O (17 mg, 0.4 mmol) was added to a stirred solution of 2-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester (55 mg, 0.2 mmol) in a mixture of methanol (0.5 mL), THF (11 mL) and H2O (1 mL). The reaction mixture was stirred at ambient temperature for 2 hrs. The reaction mixture was concentrated. The residue was diluted with water, acidified with conc. HCl, and extracted with ethyl acetate. The organic layer collected was dried over sodium sulfate and concentrated under reduced pressure to afford 42 mg (87.5%) of 2-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Quantity
7.35 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 2-bromo-5-methoxycarbonylthiophene (1.11 g) and phenylboronic acid (0.79 g) and tetrakis(triphenylphosphine)-palladium (289 mg) in 1,2-dimethoxyethane (10 ml) was added an aqueous solution of sodium carbonate (2M, 6.5 ml) followed by stirring at 80° C. for 18 hours. The mixture was diluted with dichloromethane and washed with water and brine. The mixture was dried over magnesium sulfate and evaporated under reduced pressure. The residue was triturated with methanol. The resulting precipitate was collected by filtration, washed with methanol and diisopropyl ether and dried to give 2-methoxycarbonyl-5-phenylthiophene (918 mg, 84.2%).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
289 mg
Type
catalyst
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
10
Citations
T Noguchi, M Hasegawa, K Tomisawa… - Bioorganic & medicinal …, 2003 - Elsevier
5-(Phenylthiophene)-3-carboxylic acid (2a), a metabolite of esonarimod (1), which was developed as a new antirheumatic drug, was considered as a lead compound for new …
Number of citations: 22 www.sciencedirect.com
M D'Auria, A De Mico, F D'Onofrio, D Mendola… - … of Photochemistry and …, 1989 - Elsevier
The arylation of 5-halogenothiophene-2-carbonitrile and methyl 5-halogenothiophene-2-carboxylate by a photochemical process was investigated. Whereas 5-bromothiophene-2-…
Number of citations: 16 www.sciencedirect.com
NP Dolman, JCA More, A Alt, JL Knauss… - Journal of medicinal …, 2007 - ACS Publications
… Benzoyl peroxide (0.04 g) was added to a solution of methyl 3-methyl-5-phenylthiophene-2-carboxylate (45) (11.6 g, 50.0 mmol) in carbon tetrachloride (500 mL). A 100 W lamp was …
Number of citations: 88 pubs.acs.org
Z Liu, P Wu, Y He, T Yang, Z Yu - Advanced Synthesis & …, 2018 - Wiley Online Library
… Ethyl 3-methyl-5-phenylthiophene-2-carboxylate (3 w): 59 mg, yield 61%, white solid, mp: 68–69 C. H NMR (400 MHz, 23 C, CDCl 3 ) δ 8.84 (s, 1 H, NH), 7.62 (dd, J=7.9 and 1.3 Hz, 2 H…
Number of citations: 17 onlinelibrary.wiley.com
Y He, J Lou, P Wu, YG Zhou, Z Yu - The Journal of Organic …, 2019 - ACS Publications
… A mixture of ethyl 4-acetyl-3-methyl-5- phenylthiophene-2-carboxylate (3a) (61 mg, 0.3 mmol), ethyl diazoacetate (2a) (68 mg, 0.6 mmol), CuCl 2 (4 mg, 0.03 mmol) in PhMe/MeCN (2 mL…
Number of citations: 18 pubs.acs.org
L Huang, X Liu, D Zhang, C Luo… - Journal of …, 2021 - Wiley Online Library
In this article, a direct synthetic method for alkyl 5‐arylthiophene‐2‐thiocarboxylates was reported. Treatment of alkyl 2‐aroyl‐1‐chlorocyclopropanecarboxylates with excess amount of …
Number of citations: 1 onlinelibrary.wiley.com
VI Shvedov, OA Safonova - Pharmaceutical Chemistry Journal, 1978 - Springer
… Methyl 5-Phenylthiophene-2-carboxylate (I). A mixture of ethyl thioglycolate C9.95 g, 0.83 mole) and sodium (1.91 g, 0.83 mole) in methanol (16.5 ml) was stirred at room temperature …
Number of citations: 1 link.springer.com
P Bezboruah, P Gogoi, J Gogoi, RC Boruah - Synthesis, 2013 - thieme-connect.com
A simple and mild protocol has been developed for the synthesis of novel steroidal and nonsteroidal thiophene derivatives from β-halo-α,β-unsaturated aldehydes using KF/Al 2 O 3 /…
Number of citations: 18 www.thieme-connect.com
F Derridj, KS Larbi, J Roger, S Djebbar, H Doucet - Tetrahedron, 2012 - Elsevier
The palladium-catalyzed direct arylation at C2 or C5 of free NH 2 substituted thiophene derivatives was found to proceed in moderate to high yields using a variety of aryl halides. The …
Number of citations: 16 www.sciencedirect.com
Y Li, J Wang, Z Wang, M Huang, B Yan, X Cui, Y Wu… - researchgate.net
All reactions were run under a nitrogen atmosphere in Schlenk tubes using vacuum lines. Palladacycle precatalysts, 1 phenyl, 2-thiophenyl, and 3-pyridinyl boronic acid MIDA ester2 …
Number of citations: 3 www.researchgate.net

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